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Compound of Interest

Compound Name: 7-Bromo-4-chloro-1H-indole

Cat. No.: B156208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 7-Bromo-4-chloro-
1H-indole and related halogenated indole derivatives. Understanding the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) characteristics of these compounds is crucial

for their identification, characterization, and utilization in synthetic chemistry and drug

development. While experimental data for 7-Bromo-4-chloro-1H-indole is not readily available

in the public domain, this guide presents data for structurally similar compounds, 7-Bromo-3-

methyl-1H-indole and 6-Chloro-3-methyl-1H-indole, to predict and understand the

spectroscopic properties of the target molecule.

Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the compared

halogenated indoles. The data for the alternative compounds is sourced from publicly available

experimental results, while the data for 7-Bromo-4-chloro-1H-indole is predicted based on

established substituent effects in indole systems.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Compoun

d
H1 (NH) H2 H3 H5 H6

Aromatic

Protons

7-Bromo-4-

chloro-1H-

indole

(Predicted)

~8.2 (br s) ~7.3 (t) ~6.6 (t) ~7.1 (d) ~7.0 (d) -

7-Bromo-3-

methyl-1H-

indole[1]

8.06 (s) -
2.35 (d,

J=1.0 Hz)
- -

7.55 (d,

J=7.9 Hz),

7.37 (d,

J=7.6 Hz),

7.08–6.97

(m)

6-Chloro-3-

methyl-1H-

indole[1]

7.88 (s) -
2.31 (d,

J=0.9 Hz)
- -

7.48 (d,

J=8.4 Hz),

7.33 (d,

J=1.5 Hz),

7.09 (dd,

J=8.4, 1.8

Hz), 6.95

(dd, J=2.0,

0.9 Hz)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Comp

ound
C2 C3 C3a C4 C5 C6 C7 C7a CH₃

7-

Bromo

-4-

chloro-

1H-

indole

(Predi

cted)

~125 ~102 ~129
~120

(C-Cl)
~122 ~115

~105

(C-Br)
~135 -

7-

Bromo

-3-

methyl

-1H-

indole[

1]

122.33 113.13 129.64 124.31 120.42 118.23 104.75 135.07 9.97

6-

Chloro

-3-

methyl

-1H-

indole[

1]

122.32 112.03 127.93 119.94 127.05 119.82 110.96 136.67 9.67

Table 3: Mass Spectrometry Data
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Compound Molecular Formula Molecular Weight
Expected m/z for

[M]⁺

7-Bromo-4-chloro-1H-

indole
C₈H₅BrClN 230.49

229, 231, 233 (due to

Br and Cl isotopes)

7-Bromo-3-methyl-1H-

indole[1]
C₉H₈BrN 210.07

209, 211 (due to Br

isotopes)

6-Chloro-3-methyl-1H-

indole[1]
C₉H₈ClN 165.62

165, 167 (due to Cl

isotopes)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of the indole derivative.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 16 ppm

Number of Scans: 16-64
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Relaxation Delay: 1.0 s

Pulse Width: 30°

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

3. ¹³C NMR Spectroscopy:

Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).

Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect

(NOE).

Acquisition Parameters:

Spectral Width: 240 ppm

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Pulse Width: 30°

Processing:

Apply a Fourier transform to the FID.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts relative to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)
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1. Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an

Agilent system with a mass selective detector.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

GC Conditions:

Column: HP-5ms or equivalent.

Injector Temperature: 250°C.

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: General workflow for spectroscopic analysis of synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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